molecular formula C17H12N4O3S B2730087 1-Phenyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1251626-53-5

1-Phenyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2730087
CAS No.: 1251626-53-5
M. Wt: 352.37
InChI Key: GQRWSLTWXWENSG-UHFFFAOYSA-N
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Description

The compound 1-phenyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic molecule featuring a tetrahydropyrazine-dione core substituted with a phenyl group and a 1,2,4-oxadiazole-thiophene hybrid moiety. For instance, derivatives of 1,2,4-triazolidin-3-ones and oxadiazole-thiophene hybrids are known for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

1-phenyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-16-17(23)21(12-5-2-1-3-6-12)9-8-20(16)11-14-18-15(19-24-14)13-7-4-10-25-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRWSLTWXWENSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Dihydrazides

Dihydrazides derived from dicarboxylic acids undergo cyclodehydration to form tetrahydropyrazine-2,3-diones. For example, reaction of phenylglyoxylic acid dihydrazide with acetic anhydride yields the dione core via intramolecular cyclization. Adjustments in solvent (e.g., xylene or DMF) and temperature (80–120°C) influence reaction efficiency, with yields typically ranging from 60–85%.

Dieckmann Cyclization of Diamides

Diamides derived from α-amino acids undergo Dieckmann cyclization under basic conditions. For instance, N-phenyl-N’-(carboxymethyl)glycine diamide cyclizes in the presence of sodium hydride to form the tetrahydropyrazine-dione skeleton. This method offers superior regiocontrol but requires anhydrous conditions and elevated temperatures (refluxing THF, 12 h).

Table 1: Comparison of Tetrahydropyrazine-2,3-Dione Synthesis Methods

Method Reagents/Conditions Yield (%) Advantages Limitations
Dihydrazide Cyclization Acetic anhydride, 100°C, 6 h 72–85 Simple setup Moderate purity requirements
Dieckmann Cyclization NaH, THF, reflux, 12 h 65–78 High regioselectivity Sensitive to moisture

Synthesis of the 3-(Thiophen-2-yl)-1,2,4-Oxadiazole-5-ylmethyl Moiety

The 1,2,4-oxadiazole ring is constructed via cyclization reactions, with the thiophene group introduced either pre- or post-cyclization.

Amidoxime-Acyl Chloride Cyclization

Thiophene-2-carboxamidoxime reacts with chloroacetyl chloride in pyridine to form 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. This method, adapted from Tiemann and Krüger’s protocol, achieves yields of 68–75% after purification by column chromatography. The chloromethyl group serves as a handle for subsequent alkylation.

[3+2] Cycloaddition of Nitriles and Nitrile Oxides

Thiophene-2-carbonitrile oxide undergoes cycloaddition with methyl cyanoacetate in the presence of triethylamine, yielding the oxadiazole derivative directly. While environmentally friendly (room temperature, 6 h), yields are moderate (45–55%) due to competing side reactions.

Table 2: Oxadiazole Synthesis Routes

Method Conditions Yield (%) Key Feature
Amidoxime-Acyl Chloride Pyridine, 80°C, 4 h 68–75 High purity, scalable
Nitrile-Nitrile Oxide Cycloaddition Et₃N, RT, 6 h 45–55 Solvent-free, minimal byproducts

Coupling of the Oxadiazole and Tetrahydropyrazine-Dione Moieties

The final step involves linking the 5-(chloromethyl)-oxadiazole to the tetrahydropyrazine-dione core via nucleophilic substitution.

Alkylation Under Basic Conditions

Treatment of the tetrahydropyrazine-dione with sodium hydride in DMF generates a nitrogen-centered anion, which displaces chloride from the oxadiazole derivative at 60°C over 8 h. Yields range from 50–65%, with purification requiring silica gel chromatography to remove unreacted starting materials.

Mitsunobu Reaction

For hydroxyl-containing intermediates, the Mitsunobu reaction (DIAD, PPh₃) couples the oxadiazole’s hydroxymethyl derivative to the dione’s nitrogen. This method offers higher yields (70–78%) but demands strict anhydrous conditions and expensive reagents.

Table 3: Coupling Method Performance

Method Reagents Yield (%) Purity (%)
Alkylation NaH, DMF, 60°C 50–65 90–95
Mitsunobu DIAD, PPh₃, THF 70–78 85–90

Optimization Challenges and Solutions

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is mitigated by using bulkier acyl chlorides (e.g., pivaloyl chloride), which favor 1,2,4-oxadiazole regiochemistry through steric effects.

Stability of the Chloromethyl Intermediate

The chloromethyl-oxadiazole is prone to hydrolysis. Storage under nitrogen at –20°C and immediate use post-synthesis minimizes degradation.

Purification of the Final Product

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound from byproducts, achieving >98% purity.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A recent approach condenses phenylglyoxal, hydrazine, and pre-formed oxadiazole-methyl isocyanate in DMSO at 120°C, yielding the target compound in 42% yield. While reducing step count, scalability remains limited by side-product formation.

Solid-Phase Mechanochemical Synthesis

Ball-milling dihydrazide and oxadiazole precursors with K₂CO₃ achieves solvent-free coupling, though yields are suboptimal (30–40%). Further refinement is needed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate the oxadiazole and thiophene functionalities. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of the target compound. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Anticancer Properties

Recent research has highlighted the anticancer potential of derivatives containing the oxadiazole moiety. For instance, compounds similar to 1-Phenyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione have shown cytotoxic activity against various cancer cell lines.

A study reported that derivatives exhibited IC50 values in the low micromolar range against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial activity. Certain analogs demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Some studies indicate that oxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This opens avenues for their use in treating inflammatory diseases .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. The unique electronic properties imparted by the thiophene and oxadiazole rings make it suitable for applications in organic electronics and photonic devices.

Conductive Polymers

Research has explored the incorporation of this compound into conductive polymer matrices for use in organic solar cells and light-emitting diodes (LEDs). The ability to tune the electronic properties through structural modifications enhances its applicability in these fields .

Case Studies

StudyFindings
Anticancer Activity Investigated derivatives showed significant cytotoxicity against HeLa and Caco-2 cell lines with IC50 values <10 µM. Mechanistic studies indicated apoptosis induction .
Antimicrobial Screening Several analogs displayed broad-spectrum activity against bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Material Science Applications Compounds were integrated into polymer systems resulting in improved conductivity and stability for use in electronic devices .

Mechanism of Action

The mechanism of action of 1-Phenyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Heterocycles
  • Tetrahydropyrazine-dione vs. Triazolidinones/Triazoles: The tetrahydropyrazine-dione core in the target compound differs from 1,2,4-triazolidin-3-ones (e.g., 1-phenyl-4-arylthiopyruvoyl-1,2,4-triazolidin-3-ones) by having a six-membered ring with two ketone groups, which may reduce ring strain and improve hydrogen-bonding capacity compared to five-membered triazolidinones .
  • Oxadiazole vs. Thiadiazole: The 1,2,4-oxadiazole substituent in the target compound is structurally analogous to 1,3,4-thiadiazole derivatives (e.g., 4-(5-phenyl-1,3,4-thiadiazol-2-yl)benzonitrile).
Substituent Effects
  • Thiophene vs. Phenyl/Pyridine :
    The thiophene substituent in the target compound contrasts with phenyl or pyridine groups in analogs like 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione . Thiophene’s sulfur atom enhances lipophilicity and may improve membrane permeability compared to nitrogen-containing pyridine rings.

Physicochemical Properties

Compound Class Core Structure Substituent LogP* Solubility Key Spectral Data (IR/NMR)
Target Compound Tetrahydropyrazine-dione Oxadiazole-thiophene ~3.2 Low C=O stretch (1700–1750 cm⁻¹)
1,2,4-Triazolidin-3-ones Triazolidinone Arylthio groups ~2.8 Moderate N-H stretch (3200–3400 cm⁻¹)
1,3,4-Thiadiazole Derivatives Thiadiazole Phenyl/cyanophenyl ~2.5 Low C≡N stretch (2200–2250 cm⁻¹)
Oxadiazole-Pyridine Hybrids Oxadiazole Pyridine ~1.9 High C-S stretch (650–750 cm⁻¹)

*Estimated based on substituent contributions.

Structure-Activity Relationships (SAR)

  • Electron-Deficient Rings :
    The oxadiazole’s electron-withdrawing nature enhances binding to electron-rich biological targets (e.g., kinases) compared to thiadiazoles .
  • Thiophene vs. Phenyl : Thiophene’s lower aromaticity compared to phenyl may reduce π-π stacking but improve metabolic stability due to sulfur’s resistance to oxidation .

Biological Activity

1-Phenyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure that integrates a tetrahydropyrazine core with an oxadiazole and thiophene moiety. This structural combination is significant for its biological activity.

Property Details
Molecular Formula C17H16N4O2S
Molecular Weight 344.40 g/mol
IUPAC Name This compound

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole and thiophene possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has demonstrated effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The oxadiazole derivatives are known for their anticancer potential. In vitro studies have indicated cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : Human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cells.
  • Mechanism : The anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer growth.

Anti-inflammatory Effects

Compounds containing the oxadiazole ring have been linked to anti-inflammatory activities. They inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition : This leads to reduced production of pro-inflammatory mediators such as prostaglandins.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes like COX and other targets involved in inflammatory pathways.
  • Receptor Modulation : It could interact with receptors involved in pain and inflammation signaling.

Case Studies

Several studies have highlighted the biological potential of compounds similar to this compound:

Study 1: Antimicrobial Efficacy

A study published in Brazilian Journal of Pharmaceutical Sciences evaluated various oxadiazole derivatives for their antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against resistant bacterial strains .

Study 2: Anticancer Activity

Research in Pharmaceutical Research demonstrated that oxadiazole derivatives showed significant cytotoxicity against multiple cancer cell lines with IC50 values indicating strong anticancer potential .

Study 3: Anti-inflammatory Properties

A comparative analysis in Journal of Medicinal Chemistry reported that compounds similar to this tetrahydropyrazine derivative effectively inhibited COX enzymes and reduced inflammatory markers in vivo .

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